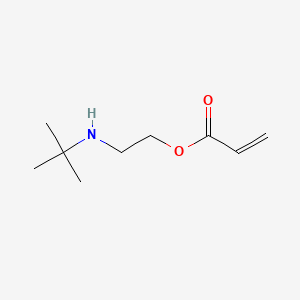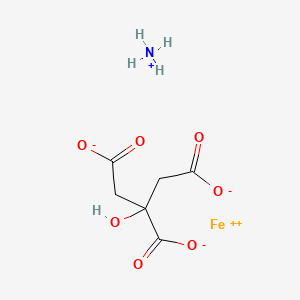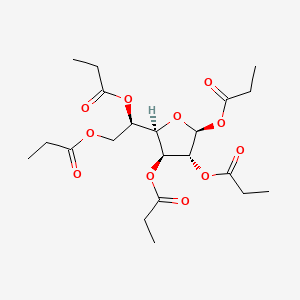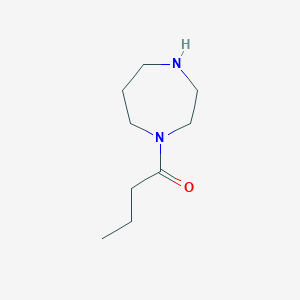
5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene
Vue d'ensemble
Description
5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of two methoxy groups at the 5 and 8 positions, an acetyl group at the 2 position, and a dihydronaphthalene core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene can be synthesized through a 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxide with the corresponding dihydronaphthalene. The reaction typically proceeds under mild conditions using reagents such as phenyl isocyanate, nitroethane, and triethylamine .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further reduce the dihydronaphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or fully reduced naphthalenes .
Applications De Recherche Scientifique
5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of anthracycline antibiotics, which are important anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene involves its interaction with various molecular targets and pathways. For instance, in the synthesis of anthracycline antibiotics, the compound undergoes enzymatic transformations that lead to the formation of bioactive molecules. These molecules then interact with DNA and other cellular components to exert their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyl-5,8-dimethoxy-1,4-dihydronaphthalene: This compound is structurally similar but differs in the position of the dihydronaphthalene core.
5,8-Dimethoxy-2-acetyl-1,2,3,4-tetrahydronaphthalene: This compound has an additional hydrogenation at the naphthalene core.
5,8-Dimethoxy-2-formyl-3,4-dihydronaphthalene: This compound has a formyl group instead of an acetyl group.
Uniqueness
5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene is unique due to its specific substitution pattern and the presence of both methoxy and acetyl groups. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in the development of bioactive molecules .
Propriétés
IUPAC Name |
1-(5,8-dimethoxy-3,4-dihydronaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9(15)10-4-5-11-12(8-10)14(17-3)7-6-13(11)16-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXGVXBSQAEVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453917 | |
| Record name | 5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75251-98-8 | |
| Record name | 5,8-Dimethoxy-2-acetyl-3,4-dihydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[6-(Methylamino)-2-pyridyl]ethan-1-ol](/img/structure/B1624529.png)






![3-Phenylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1624540.png)
